

Physical and chemical properties of 4-(1,3-Oxazol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(1,3-Oxazol-5-yl)benzoic Acid

Cat. No.: B177368

[Get Quote](#)

In-Depth Technical Guide: 4-(1,3-Oxazol-5-yl)benzoic acid

Disclaimer: Publicly available, in-depth experimental data and biological studies for **4-(1,3-Oxazol-5-yl)benzoic acid** are limited. This guide compiles the available information and presents representative methodologies and data based on closely related compounds. Further experimental validation is required for a complete and accurate profile.

Core Compound Identification and Properties

4-(1,3-Oxazol-5-yl)benzoic acid is a heterocyclic compound incorporating both a benzoic acid and an oxazole moiety. These structural features are of interest in medicinal chemistry due to their presence in various pharmacologically active molecules.

Table 1: Core Identifiers and Physicochemical Properties

Property	Value	Source(s)
IUPAC Name	4-(1,3-Oxazol-5-yl)benzoic acid	[1]
CAS Number	250161-45-6	[1] [2]
Molecular Formula	C ₁₀ H ₇ NO ₃	[1] [2]
Molecular Weight	189.17 g/mol	[1] [2]
SMILES	OC(=O)C1=CC=C(C=C1)C1=CN=CO1	[1]
InChIKey	MCPBXFWYUHYSIZ-UHFFFAOYSA-N	[1]
Predicted XlogP	1.5	
Predicted Mass Spectrometry	[M+H] ⁺ : 190.0499 m/z, [M-H] ⁻ : 188.0353 m/z	

Note: Predicted values are computationally derived and require experimental verification.

Experimental Data (Limited Availability)

Detailed experimental data for **4-(1,3-Oxazol-5-yl)benzoic acid** is not readily available in published literature. The following table presents data for closely related analogs to provide context.

Table 2: Experimental Data for Analogous Compounds

Property	Compound	Value	Source(s)
Melting Point	2-{4-[(4-Chlorophenyl)sulfonyl]phenyl}-4-isopropyl-5-(p-tolyl)-1,3-oxazole	215–217 °C	[3]
Solubility	Benzoic Acid in Water at 25°C	3.5 g/L	

Synthesis and Purification Protocols

A specific, detailed experimental protocol for the synthesis of **4-(1,3-Oxazol-5-yl)benzoic acid** is not available. However, a general and common route for synthesizing similar 2-substituted benzoxazoles involves the condensation and subsequent cyclodehydration of a 2-aminophenol with a carboxylic acid derivative. The following is a representative protocol that could be adapted for the synthesis of the title compound.

Representative Synthesis of a Benzoxazole Derivative

This protocol describes the synthesis of 3-(1,3-Benzoxazol-2-yl)benzoic acid and can be considered a potential starting point for the synthesis of **4-(1,3-Oxazol-5-yl)benzoic acid**, with appropriate modifications of starting materials.

Reaction: Condensation and cyclodehydration of 2-aminophenol and isophthalic acid.

Materials:

- 2-aminophenol
- Isophthalic acid
- Polyphosphoric acid (PPA)
- 10% Sodium bicarbonate solution
- Deionized water
- Ethanol (for recrystallization)

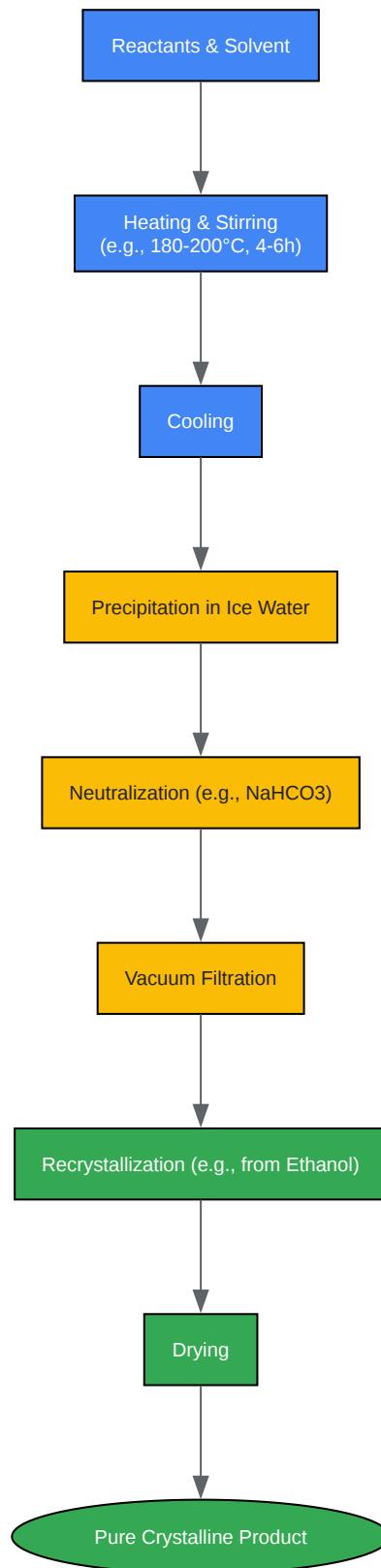
Procedure:

- In a round-bottom flask, combine 2-aminophenol and isophthalic acid in equimolar amounts.
- Carefully add polyphosphoric acid to the flask to act as both a solvent and a cyclizing agent.
- Equip the flask with a magnetic stirrer and a condenser and heat the mixture to 180-200°C with vigorous stirring for 4-6 hours.

- Monitor the reaction progress using Thin-Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to 80-100°C and carefully pour it into ice-cold water with constant stirring to precipitate the crude product.
- Neutralize the acidic solution with a 10% sodium bicarbonate solution to a pH of 7-8.
- Collect the precipitated solid by vacuum filtration and wash thoroughly with deionized water.
- Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Biological Activity and Signaling Pathways

There is no specific information in the available literature regarding the biological activity or the signaling pathways associated with **4-(1,3-Oxazol-5-yl)benzoic acid**. However, the oxazole and benzoic acid moieties are present in compounds with a wide range of biological activities, including antimicrobial and anticancer properties. Derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid containing a 1,3-oxazole ring have been reported to exhibit antimicrobial activity against Gram-positive bacterial strains.^[3] Further research is needed to determine the specific biological profile of **4-(1,3-Oxazol-5-yl)benzoic acid**.


Visualizations

As no specific experimental workflows or signaling pathways for **4-(1,3-Oxazol-5-yl)benzoic acid** are documented, the following diagrams illustrate generic workflows relevant to the research and development of such a compound.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the discovery and preclinical development of a novel chemical entity.

[Click to download full resolution via product page](#)

Caption: A representative experimental workflow for the synthesis and purification of a benzoxazole derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(1,3-OXAZOL-5-YL)BENZOIC ACID | CAS 250161-45-6 [matrix-fine-chemicals.com]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Physical and chemical properties of 4-(1,3-Oxazol-5-yl)benzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b177368#physical-and-chemical-properties-of-4-1-3-oxazol-5-yl-benzoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com